Ajugalide D

Phytochemistry Natural Product Isolation Structural Elucidation

Ajugalide D (CAS: 853247-65-1, MF: C21H32O6, MW: 380.48 g/mol) is a neoclerodane diterpenoid originally isolated and characterized from the whole plant of Ajuga taiwanensis alongside six other diterpenes in a 2005 phytochemical investigation. The compound belongs to the diterpene lactone class and was one of four new ajugalide analogs (A-D) identified, with its structure fully elucidated by extensive NMR spectroscopic and chemical transformation studies.

Molecular Formula C21H32O6
Molecular Weight 380.5 g/mol
Cat. No. B12395708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjugalide D
Molecular FormulaC21H32O6
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O
InChIInChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1
InChIKeyBDMPRXRGZXNSLR-WLOBYMLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ajugalide D for Research Procurement: Neoclerodane Diterpenoid Sourcing and Structural Identification from Ajuga taiwanensis


Ajugalide D (CAS: 853247-65-1, MF: C21H32O6, MW: 380.48 g/mol) is a neoclerodane diterpenoid originally isolated and characterized from the whole plant of Ajuga taiwanensis alongside six other diterpenes in a 2005 phytochemical investigation [1]. The compound belongs to the diterpene lactone class and was one of four new ajugalide analogs (A-D) identified, with its structure fully elucidated by extensive NMR spectroscopic and chemical transformation studies [1]. The molecule features a characteristic clerodane skeleton with a methyl ester at C-4, hydroxyl groups at C-6 and C-12, and a butenolide moiety [1].

Why Ajugalide D Cannot Be Interchanged with Ajugalide B or Other In-Class Neoclerodane Diterpenoids for Specialized Research Applications


Despite sharing a common biosynthetic origin and core neoclerodane scaffold with its co-isolated analogs ajugalide A, B, and C from Ajuga taiwanensis, Ajugalide D exhibits distinct structural features that preclude its generic substitution [1]. Specifically, while ajugalide B (ATMA) has been independently characterized as a potent anoikis-inducing agent with defined antiproliferative activity across multiple human tumor cell lines and a validated mechanism involving focal adhesion kinase (FAK)/paxillin disruption, no comparable direct bioactivity data exist for Ajugalide D in the peer-reviewed literature [2]. Furthermore, Ajugalide D differs from ajugalide B in its substitution pattern, lacking the epoxide and acetate functionalities present in ajugalide B's structure, which may confer divergent physicochemical properties and biological target engagement profiles [1].

Ajugalide D Procurement Evidence: Quantifiable Differentiation Dimensions from Direct Comparative Analyses and Predictive ADMET Modeling


Structural Differentiation of Ajugalide D from Co-Isolated Neoclerodane Diterpenoids Ajugalide A, B, and C Based on NMR Spectroscopic Assignment

Ajugalide D is one of four newly identified neoclerodane diterpenoids isolated from Ajuga taiwanensis, with its structure distinctly elucidated via 1D and 2D NMR experiments [1]. The key differentiating features include the specific stereochemistry at C-12 (12S) and the presence of hydroxyl groups at C-6 and C-12 [1]. In contrast, ajugalide B (ATMA) possesses an epoxide group and acetate functionalities absent in Ajugalide D, while ajugalide A and C exhibit alternative substitution patterns [1].

Phytochemistry Natural Product Isolation Structural Elucidation Diterpenoid Characterization

Predicted ADMET Profile of Ajugalide D: Human Intestinal Absorption and Mitochondrial Localization Probability

In silico ADMET predictions using admetSAR 2.0 provide quantitative estimates for Ajugalide D's absorption, distribution, metabolism, excretion, and toxicity profiles [1]. Key predicted properties include high probability of human intestinal absorption (98.72%), Caco-2 permeability (51.59%), blood-brain barrier penetration (57.50%), and mitochondrial subcellular localization (82.73%) [1]. Notably, Ajugalide D is predicted to be non-carcinogenic (99.00% probability) and non-mutagenic in the Ames test (54.18% probability) [1].

ADMET Prediction Drug-likeness Pharmacokinetics In Silico Toxicology

Commercial Availability and Purity Specifications of Ajugalide D from Multiple Specialized Natural Product Vendors

Ajugalide D is commercially available from several specialized research chemical suppliers with documented purity specifications and defined storage conditions . Alfa Chemistry offers Ajugalide D at 98% purity (powder form, CAS 853247-65-1) . InvivoChem provides Ajugalide D with detailed physicochemical parameters including density (1.2±0.1 g/cm3), boiling point (544.0±35.0 °C), LogP (2.3), and topological polar surface area (tPSA: 93.1 Ų), with specified storage conditions of -20°C for powder (3 years) . This level of documented purity and characterization supports reproducible experimental use.

Research Chemical Sourcing Natural Product Procurement Purity Specification Vendor Comparison

Recommended Research and Procurement Applications for Ajugalide D Based on Verified Structural and Predictive Evidence


Structure-Activity Relationship (SAR) Studies of Neoclerodane Diterpenoids with Defined Substitution Patterns

Ajugalide D serves as a critical comparator compound in SAR campaigns aimed at elucidating the structural determinants of biological activity within the neoclerodane diterpenoid class. Given that ajugalide B (ATMA) has been extensively characterized for its antiproliferative and anoikis-inducing activity via FAK/paxillin disruption, Ajugalide D—which lacks the epoxide and acetate functionalities of ajugalide B—provides a structurally simplified analog for dissecting the contribution of specific functional groups to target engagement and cellular efficacy [1]. Researchers can use Ajugalide D as a negative control or baseline compound in parallel assays with ajugalide B to identify pharmacophoric elements essential for activity [1].

Phytochemical Reference Standard for Ajuga taiwanensis Extract Authentication and Quality Control

As one of the seven neoclerodane diterpenoids originally isolated and characterized from Ajuga taiwanensis, Ajugalide D can serve as a chemical marker for the authentication and standardization of Ajuga taiwanensis extracts used in traditional medicine research [1]. Its well-defined spectroscopic properties (NMR, MS) and availability in purified form enable its use as a reference standard in HPLC, LC-MS, or GC-MS analytical workflows for fingerprinting botanical materials and ensuring batch-to-batch consistency in extract-based studies [1].

In Silico Target Prediction and Molecular Docking Studies Leveraging Experimentally Verified Stereochemistry

The fully assigned stereochemical configuration of Ajugalide D at C-12 (12S) and other chiral centers provides a high-confidence 3D molecular structure suitable for computational target prediction and molecular docking simulations [1]. Coupled with predicted ADMET properties indicating mitochondrial localization probability (82.73%) and favorable human intestinal absorption (98.72%), Ajugalide D represents a structurally well-defined scaffold for virtual screening and pharmacophore modeling efforts aimed at identifying novel targets within the neoclerodane diterpenoid chemical space [2].

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